1-Butene, 1,3-diphenyl-
Description
Significance in Contemporary Organic Synthesis and Materials Science
The primary significance of 1-Butene (B85601), 1,3-diphenyl- in contemporary organic synthesis lies in its role as a product of the catalytic dimerization of styrene (B11656). This reaction is of industrial importance for producing specific olefins. Various catalytic systems, particularly those based on palladium, have been developed to achieve high selectivity for the formation of (E)-1,3-diphenyl-1-butene. researchgate.netnortheastern.eduresearchgate.netnih.gov These catalyst systems can be finely tuned by modifying ligands and reaction conditions to control the catalytic activity and selectivity, with some processes achieving high turnover numbers. researchgate.net For instance, palladium-Lewis acid catalyst systems have proven effective for this transformation, even at room temperature when conducted in ionic liquids. northeastern.eduresearchgate.net
The resulting 1,3-diphenyl-1-butene structure is a valuable intermediate. For example, it can be converted to anthraquinone, a building block for many dyes, through an acid-catalyzed process. Furthermore, derivatives of 1-Butene, 1,3-diphenyl- are utilized in multicomponent reactions to introduce additional functional groups. A notable example is the iodine and diacetoxyiodobenzene-promoted reaction of styrene and thiophenol to produce (E)-1,3-diphenyl-1-butene derivatives with an incorporated sulfur heteroatom. lookchem.com
In the realm of materials science, derivatives of diphenyl-1,3-butadiene are precursors to high-glass-transition-temperature (Tg) hydrocarbon polymers. Through anionic polymerization and subsequent cyclization, these precursors can be transformed into heat-resistant polymers with Tg values approaching those of materials like polycyclohexane. tandfonline.com While direct applications of 1-Butene, 1,3-diphenyl- in materials are often as a precursor, its structural motif is found in compounds studied for their potential in advanced materials. lookchem.com For instance, styrene dimers, including 1,3-diphenyl-1-butene, are used as regulators of polymer chain growth and as plasticizers. lookchem.com
Isomeric Considerations and Structural Motifs within the 1,3-Diphenylbutene Framework
The 1,3-diphenylbutene framework gives rise to several isomers, with the most prominent being the geometric isomers of 1-Butene, 1,3-diphenyl-: the (E)- and (Z)-isomers (also referred to as trans- and cis- respectively). The restricted rotation around the carbon-carbon double bond allows for these two distinct spatial arrangements of the substituents. msu.edu
The selective synthesis of these isomers is a key focus in catalysis. Many palladium-based catalyst systems used for styrene dimerization exhibit high stereoselectivity, predominantly yielding the thermodynamically more stable (E)-1,3-diphenyl-1-butene. researchgate.netnih.gov The synthesis of the cis-isomer, (Z)-1,3-diphenyl-1-butene, has also been reported, allowing for comparative studies of the isomers' properties and reactivity. Photochemical methods can be employed to convert the trans-isomer to the cis-isomer. electronicsandbooks.com
Beyond the geometric isomers of 1-Butene, 1,3-diphenyl-, other structural isomers with the C16H16 formula exist, where the positions of the phenyl groups and the double bond are varied. These include:
2,4-Diphenyl-1-butene: Used as a model compound in reaction mechanism studies.
1,1-Diphenyl-1-butene
2,3-Diphenyl-1,3-butadiene: Synthesized from diphenylacetylene (B1204595) and serves as a diene in cycloaddition reactions. orgsyn.org
1,4-Diphenyl-1,3-butadiene: A conjugated diene with applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ai
The saturated analogue, 1,3-diphenylbutane , is also a relevant structural motif, often studied for its reactivity in cyclization reactions. stenutz.euchemspider.com The specific placement of the phenyl groups and the degree of unsaturation within the butane (B89635) chain significantly influence the molecule's physical properties, reactivity, and potential applications.
Below are data tables summarizing key properties of 1-Butene, 1,3-diphenyl- and its isomers.
Physicochemical Properties of 1-Butene, 1,3-diphenyl- Isomers
| Property | (E)-1,3-diphenyl-1-butene | (Z)-1,3-diphenyl-1-butene |
| Molecular Formula | C₁₆H₁₆ | C₁₆H₁₆ |
| Molecular Weight | 208.30 g/mol | 208.30 g/mol |
| IUPAC Name | [(E)-3-phenylbut-1-enyl]benzene nih.gov | [(Z)-3-phenylbut-1-enyl]benzene nih.gov |
| CAS Number | 54140-12-4 nih.gov | 7302-00-3 nih.gov |
| Boiling Point | 312 °C stenutz.eu | Not readily available |
| Refractive Index | 1.590 stenutz.eu | Not readily available |
| Computed XLogP3 | 4.8 nih.gov | 4.8 nih.gov |
Spectroscopic Data for (E)-1,3-diphenyl-1-butene
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.16 (m, 10H), 6.42 (d, 1H, J=16.0 Hz), 6.37 (dd, 1H, J=16.0, 5.2 Hz), 3.63 (dq, 1H, J=5.2, 7.2 Hz), 1.46 (d, 3H, J=7.2 Hz) rsc.org |
| ¹³C NMR (100 MHz, CDCl₃) | δ 145.5, 137.5, 135.1, 128.43, 128.39, 127.2, 127.0, 126.13, 126.06, 42.6, 21.3 rsc.org |
| IR (neat, cm⁻¹) | 1600, 1492, 1449, 963 rsc.org |
| Mass Spectrometry (EI-MS) | m/z 208 (M⁺), 193, 178, 154, 130, 115, 91, 77 rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-phenylbut-1-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-14H,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQWHYWLSGTMSL-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54140-12-4 | |
| Record name | 1,1'-(1-Methylpropane-1,3-diyl)dibenzene, didehydro derivative | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054140124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(1-methylpropane-1,3-diyl)dibenzene, didehydro derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Butene, 1,3 Diphenyl and Its Derivatives
Multicomponent Reaction Strategies toward 1,3-Diphenyl-1-butene Derivatives
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. In the context of 1,3-diphenyl-1-butene derivatives, palladium-catalyzed three-component coupling reactions have proven to be particularly effective.
One notable example is the intermolecular vicinal diarylation of terminal 1,3-dienes using aryldiazonium tetrafluoroborates and arylboronic acids. nih.gov This palladium-catalyzed reaction allows for the regioselective introduction of two different aryl groups across the terminal double bond of the diene at ambient temperature. nih.gov For instance, the reaction of a terminal 1,3-diene with an aryldiazonium salt and an arylboronic acid in the presence of a palladium catalyst can yield 1,3,4-triaryl-1-butene derivatives. nih.gov This strategy is significant as it not only constructs the core structure but also retains a double bond for further functionalization and creates a chiral center. nih.gov
Another versatile three-component reaction is the palladium-catalyzed alkenylamination of 1,3-dienes. This method allows for the selective introduction of both an alkenyl group and an amino group across the diene system. The regioselectivity of this transformation can be controlled by the choice of ligand, leading to either 4,3- or 4,1-alkenylamination products. nih.gov For example, using a Xantphos-supported catalyst typically results in vicinal carboamination, while a phosphoramidite (B1245037) ligand can direct the reaction towards distal difunctionalization. nih.gov
These multicomponent strategies are summarized in the table below:
| Reaction Type | Components | Catalyst/Ligand | Product Type | Key Features |
| Vicinal Diarylation | 1,3-Diene, Aryldiazonium salt, Arylboronic acid | Palladium | 1,3,4-Triaryl-1-butene | Regioselective, creates a chiral center, retains a double bond. nih.gov |
| Alkenylamination | 1,3-Diene, Alkenyl triflate, Amine | Palladium/Xantphos or Phosphoramidite | 4,3- or 4,1-Alkenylaminated diene | Ligand-controlled regioselectivity. nih.gov |
Stereoselective and Enantioselective Synthesis of 1,3-Diphenyl-1-butene
The stereochemistry of the double bonds and the presence of chiral centers in 1,3-diphenyl-1-butene and its derivatives significantly influence their physical and biological properties. nih.gov Consequently, the development of stereoselective and enantioselective synthetic methods is of paramount importance.
The synthesis of specific (E) or (Z) isomers of 1,3-dienes, such as trans- and cis-1,3-diphenyl-1-butene, can be achieved through various stereoselective methods. nih.govsemanticscholar.org Transition-metal-catalyzed cross-coupling reactions are a cornerstone of this approach, where pre-functionalized alkenyl partners of defined stereochemistry are coupled. nih.gov Methodologies such as the Heck reaction have also been employed to control the geometry of the newly formed double bond. semanticscholar.orgresearchgate.net
The dimerization of styrene (B11656), catalyzed by palladium-Lewis acid systems in ionic liquids, has been shown to produce 1,3-diphenyl-1-butene. researchgate.net Specifically, catalyst systems like Pd(OAc)2/Cu(OTf)2 and Pd(OAc)2/In(OTf)3 in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) are effective for this transformation at room temperature. researchgate.net Cationic palladium complexes have been reported to yield (E)-1,3-diphenyl-1-butene with high regio- and stereoselectivity. researchgate.net
Furthermore, strategies for the stereoselective construction of (E,Z)-1,3-dienes have been extensively reviewed, highlighting methods such as pericyclic reactions, C-H activation, and olefin metathesis, which can be applied to the synthesis of specific isomers of 1,3-diphenyl-1-butene. semanticscholar.orgresearchgate.netresearchgate.net
The development of asymmetric catalytic systems is crucial for the synthesis of enantiomerically pure 1,3-diphenyl-1-butene derivatives. Chiral ligands play a pivotal role in these systems by inducing enantioselectivity in the catalytic cycle. nih.gov
A significant advancement in this area is the use of chiral diene ligands in asymmetric catalysis. These ligands, when complexed with a metal center, can create a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer. nih.gov The design and synthesis of these chiral dienes are therefore a key focus of research. nih.gov
In the context of the palladium-catalyzed vicinal diarylation of 1,3-dienes, the use of a chiral bicyclo[2.2.2]octadienyl ligand has been shown to induce good enantioselectivity, particularly at lower temperatures. nih.gov This demonstrates that the rational design of chiral ligands can be a powerful tool for the asymmetric synthesis of complex 1,3-diphenyl-1-butene derivatives.
The following table summarizes key aspects of stereoselective and enantioselective synthesis:
| Synthetic Goal | Methodology | Catalyst/Ligand System | Outcome |
| (E/Z) Isomer Control | Styrene Dimerization | Pd(OAc)2/Lewis Acid in Ionic Liquid | Predominantly (E)-1,3-diphenyl-1-butene. researchgate.net |
| (E/Z) Isomer Control | Cross-Coupling Reactions | Transition Metal Catalysts | Stereospecific formation of dienes based on substrate geometry. nih.gov |
| Enantioselectivity | Vicinal Diarylation | Palladium / Chiral Bicyclo[2.2.2]octadienyl ligand | Good enantioselectivity in the formation of 1,3,4-triaryl-1-butenes. nih.gov |
| Enantioselectivity | General Asymmetric Catalysis | Metal Complexes with Chiral Diene Ligands | Enantioselective transformations. nih.gov |
Synthesis of Specific Functionalized 1,3-Diphenyl-1-butene Analogues
The introduction of specific functional groups into the 1,3-diphenyl-1-butene scaffold can lead to compounds with tailored properties. Methodologies for incorporating heteroatoms and nitro groups are of particular interest.
The incorporation of sulfur into the 1,3-diphenyl-1-butene framework can be achieved through multicomponent reactions. A notable example is the reaction of styrene and thiophenol, which can be directed to produce (E)-1,3-diphenyl-1-butene derivatives containing a sulfur heteroatom. researchgate.net This approach is attractive as it allows for the direct introduction of sulfur in a single step.
Another relevant technique for introducing sulfur-containing functional groups is the thiol-ene "click" reaction. This reaction involves the addition of a thiol to a double bond and is known for its high efficiency, mild reaction conditions, and broad substrate scope. nih.gov While demonstrated on poly(1-butene), the principles of this reaction can be applied to the double bonds present in 1,3-diphenyl-1-butene for the synthesis of thio-functionalized analogues. nih.gov
Nitro-functionalized analogues of 1,3-butadiene (B125203) are valuable synthetic intermediates due to the versatile reactivity of the nitro group. researchgate.net The synthesis of nitrated derivatives of 1,3-diphenyl-1-butene, such as 1,3-diphenyl-4-nitro-1-butene, has been explored. The nitrovinyl moiety in these compounds is highly reactive and can be used to construct more complex molecular architectures. researchgate.net
The synthesis of related compounds, such as 4-nitro-1,3-diphenylbutan-1-one, provides insights into the chemical space of nitrated diphenylbutane derivatives. nih.govnih.gov These compounds serve as precursors and reference points for the development of synthetic routes to 1,3-diphenyl-4-nitro-1-butene.
Mechanistic Elucidation of Reactions Involving 1 Butene, 1,3 Diphenyl
Proposed Pathways for Styrene (B11656) Dimerization to 1,3-Diphenyl-1-butene
The conversion of styrene into its linear dimer, 1,3-diphenyl-1-butene, can proceed through several mechanistic routes, primarily dictated by the catalytic system employed. These pathways often involve cationic intermediates or organometallic complexes that guide the regioselectivity and stereoselectivity of the reaction.
Carbocationic Mechanisms and Intermediates
In the presence of acid catalysts, the dimerization of styrene is widely proposed to occur via a carbocationic mechanism. The reaction is initiated by the protonation of a styrene molecule at its terminal double bond carbon. This protonation step results in the formation of a resonance-stabilized benzyl (B1604629) carbocation. This electrophilic intermediate then attacks the double bond of a second styrene molecule, typically at the terminal carbon, to generate a new, larger carbocation. The final step involves the elimination of a proton from this dimeric carbocation to yield the unsaturated product, 1,3-diphenyl-1-butene. The stability of the benzylic carbocation intermediates is a key driving force for this pathway.
π-Allylic Mechanism in Stereospecific Dimerization
Palladium-based catalysts are particularly effective in promoting the stereospecific dimerization of styrene to predominantly the (E)-isomer of 1,3-diphenyl-1-butene. This high stereoselectivity is often explained by a mechanism involving π-allyl palladium intermediates. A plausible pathway commences with the formation of a palladium hydride (Pd-H) species. This species undergoes migratory insertion with a styrene molecule to form a σ-alkylpalladium complex. Subsequent coordination of a second styrene molecule and further insertion leads to a larger palladium alkyl intermediate. β-hydride elimination from this intermediate regenerates the palladium hydride catalyst and releases the 1,3-diphenyl-1-butene product. The stereochemistry of the final product is determined by the geometry of the palladium complex and the mode of styrene insertion, which can be controlled by the ligands attached to the palladium center.
Cationic Oligomerization and Polymerization Mechanisms of 1,3-Diphenyl-1-butene
1,3-Diphenyl-1-butene, being an unsaturated compound, can undergo further reactions such as oligomerization and polymerization, particularly under cationic conditions. These processes are initiated by the formation of carbocationic species derived from 1,3-diphenyl-1-butene itself.
Formation and Reactivity of 1,3-Diphenyl-1-butylium Cations
The reaction of trans-1,3-diphenyl-1-butene with a strong acid, such as trifluoromethanesulfonic acid (triflic acid), leads to the formation of cationic species. researchgate.net Spectroscopic studies, specifically using the stopped-flow technique with UV-visible detection, have identified the transient existence of the 1,3-diphenyl-1-butylium cation (D⁺), which exhibits an absorption maximum at 340 nm. researchgate.net This carbocation is formed through the protonation of the double bond of 1,3-diphenyl-1-butene. The 1,3-diphenyl-1-butylium cation is a key intermediate in the subsequent oligomerization reactions, acting as the electrophile that attacks neutral 1,3-diphenyl-1-butene molecules. It has been observed that while 1,3-diphenyl-1-butene can oligomerize, it does not typically form high molecular weight polymers under these conditions. researchgate.net
Kinetic Studies of Oligomerization Initiation and Propagation
Kinetic investigations into the reaction of trans-1,3-diphenyl-1-butene with triflic acid in dichloromethane (B109758) have provided insights into the initiation and propagation steps of its oligomerization. The formation of the 1,3-diphenyl-1-butylium cation is a rapid process. The rate of its appearance, monitored by the absorbance at 340 nm, follows specific reaction orders. The protonation of 1,3-diphenyl-1-butene has been found to be first order with respect to the concentration of 1,3-diphenyl-1-butene and to have an order of 1.26 with respect to the acid concentration. researchgate.net Following the initial fast increase in the concentration of the cationic species, a slower decrease is observed, which is attributed to the consumption of these cations in subsequent oligomerization steps. researchgate.net The persistence of these cationic intermediates is influenced by factors such as the concentrations of the acid and the monomer, as well as the temperature. researchgate.net
Interactive Data Table: Kinetic Parameters for the Protonation of trans-1,3-Diphenyl-1-butene
| Parameter | Value | Conditions |
| Reaction Order (1,3-Diphenyl-1-butene) | 1 | Dichloromethane solvent |
| Reaction Order (Triflic Acid) | 1.26 | Dichloromethane solvent |
| Observed Cationic Species | 1,3-diphenyl-1-butylium (D⁺) | UV-Vis λmax = 340 nm |
Rearrangement and Elimination Pathways of 1,3-Diphenyl-1-butene Scaffolds
The 1,3-diphenyl-1-butene scaffold, and its derivatives, are subject to a variety of reaction pathways, primarily dictated by the reaction conditions and the nature of the substituents present on the butene chain. The interplay between rearrangement and elimination reactions is of significant mechanistic interest, as these pathways often compete and are influenced by factors such as the stability of intermediates, steric hindrance, and the strength of the base or nucleophile employed. The formation of a carbocation intermediate is a critical juncture that can lead to either elimination or skeletal rearrangement. masterorganicchemistry.commasterorganicchemistry.com
Elimination reactions involving derivatives of 1,3-diphenyl-1-butene typically proceed via E1 (unimolecular) or E2 (bimolecular) mechanisms, leading to the formation of alkenes. mgscience.ac.in The specific pathway taken depends heavily on the substrate, base, and solvent conditions.
The E2 mechanism is a single-step, concerted reaction where a proton is abstracted by a base simultaneously with the departure of a leaving group. msu.edu This pathway is favored by strong bases. A crucial requirement for the E2 reaction is a specific stereochemical arrangement where the hydrogen atom to be removed and the leaving group are in an anti-periplanar conformation (oriented 180° apart). askthenerd.com This stereospecificity dictates the geometry of the resulting alkene. For instance, in analogous systems like 1-bromo-1,2-diphenylpropane, the specific diastereomer of the starting material exclusively produces either the (Z)- or (E)-alkene product upon E2 elimination, highlighting the importance of the anti-periplanar arrangement. askthenerd.com
The E1 mechanism is a two-step process that begins with the slow departure of a leaving group to form a carbocation intermediate. msu.edudalalinstitute.com This is followed by a rapid deprotonation by a weak base to form the double bond. The formation of a carbocation is significant because the 1,3-diphenyl-1-butene scaffold can form relatively stable secondary and benzylic carbocations. This pathway does not have the strict stereochemical requirement of the E2 mechanism and often competes with SN1 reactions. ksu.edu.sa
Rearrangement pathways are intrinsically linked to the formation of carbocation intermediates, which are central to the E1 mechanism. masterorganicchemistry.com When a carbocation is formed at a less stable position on the butene chain, it can rearrange to a more stable carbocation before the final elimination or substitution step occurs. The driving force for this process is the attainment of a lower energy state.
The most common types of rearrangements in such scaffolds are 1,2-hydride shifts and 1,2-phenyl shifts . In these rearrangements, a hydride ion (H-) or a phenyl group migrates from an adjacent carbon to the positively charged carbon. The migratory aptitude, or the relative ease with which a group migrates, generally follows the order: Aryl > Hydride > Alkyl. berhamporegirlscollege.ac.in This is due to the ability of the aryl group to stabilize the transition state of the migration through the formation of a bridged phenonium ion intermediate. Therefore, in a 1,3-diphenyl-1-butene scaffold, the migration of a phenyl group is a highly probable rearrangement pathway if it leads to a more stable carbocation.
The following interactive table summarizes the key characteristics and competing factors of the E1 and E2 elimination pathways relevant to 1,3-diphenyl-1-butene derivatives.
| Feature | E1 Pathway | E2 Pathway |
|---|---|---|
| Mechanism | Two steps, involves a carbocation intermediate | One step, concerted reaction |
| Rate Law | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Base] |
| Base Requirement | Weak base is sufficient | Requires a strong base |
| Stereochemistry | Not stereospecific | Stereospecific (requires anti-periplanar geometry) |
| Potential for Rearrangement | High, due to the carbocation intermediate | None, as no carbocation is formed |
| Regioselectivity | Typically follows Zaitsev's rule (forms the more substituted alkene) | Follows Zaitsev's rule with small bases; Hofmann product with bulky bases |
The migratory aptitude of different groups is a key factor in predicting the products of carbocation rearrangements. The following table outlines the general order of this aptitude.
| Migratory Group | Relative Migratory Aptitude |
|---|---|
| Aryl (Phenyl) | Highest |
| Hydride (H-) | Intermediate |
| Alkyl (e.g., CH3) | Lowest |
Stereochemical Control and Analysis in 1 Butene, 1,3 Diphenyl Chemistry
Origins of Chirality in 1,3-Diphenyl-1-butene Derivatives
The chirality in derivatives of 1,3-diphenyl-1-butene originates from two primary structural features: the presence of a stereogenic center and the geometric isomerism of the carbon-carbon double bond.
The carbon atom at the third position (C3) of the butene chain is typically a stereocenter. This is because it is bonded to four different substituent groups: a hydrogen atom, a methyl group, a phenyl group, and the vinyl group that is part of the butene backbone. The spatial arrangement of these four groups around the C3 carbon can exist in two non-superimposable, mirror-image forms, known as enantiomers. These are designated as (R)-1,3-diphenyl-1-butene and (S)-1,3-diphenyl-1-butene.
Furthermore, the carbon-carbon double bond between C1 and C2 gives rise to geometric isomerism, also known as cis-trans or E/Z isomerism. The substituents attached to the double-bonded carbons can be on the same side (Z or cis) or on opposite sides (E or trans) of the double bond. This results in two diastereomers: (E)-1,3-diphenyl-1-butene and (Z)-1,3-diphenyl-1-butene. The combination of the stereocenter at C3 and the geometric isomerism of the double bond means that 1,3-diphenyl-1-butene can exist as a total of four stereoisomers: (R,E), (S,E), (R,Z), and (S,Z).
Regioselectivity and Stereoselectivity in Synthetic Transformations
The synthesis of 1,3-diphenyl-1-butene is most commonly achieved through the dimerization of styrene (B11656). This reaction is a key example where both regioselectivity and stereoselectivity are crucial. The dimerization process can theoretically lead to different regioisomers, but under controlled catalytic conditions, the formation of the 1,3-diphenyl-1-butene isomer is favored.
The stereoselectivity of the styrene dimerization is highly dependent on the catalyst system employed. Palladium-based catalysts, often in conjunction with Lewis acids, have been extensively studied for this transformation. Research has shown that these catalytic systems can exhibit high stereoselectivity, predominantly yielding the (E)-1,3-diphenyl-1-butene isomer. For instance, the use of palladium(II) acetate (B1210297) in combination with copper(II) triflate or indium(III) triflate in ionic liquids has been reported to be effective for this selective dimerization at room temperature. researchgate.netnortheastern.edu
Attempts to achieve asymmetric dimerization of styrene to produce an enantiomerically enriched product have been explored through the use of chiral ligands. In one study, new chiral P-N ligands derived from L-proline were used in palladium-catalyzed styrene dimerization. mdpi.com While the reaction was highly regio- and stereoselective, exclusively forming the E-1,3-diphenyl-1-butene, the product was obtained as a racemic mixture, indicating that the chirality of the ligands did not translate to enantioselective control in this particular catalytic system. mdpi.com This highlights the ongoing challenge in developing catalysts that can effectively control the stereochemistry at the C3 position during the dimerization process.
The table below summarizes the stereochemical outcome of a palladium-catalyzed dimerization of styrene using a specific chiral P-N ligand.
| Catalyst Precursor | Ligand | Conversion (%) | Product | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| [Pd(CH3)Cl(cod)] | (2R,5S)-2-phenyl-3-(2-pyridyl)-1,3-diaza-2-phosphanicyclo researchgate.netresearchgate.netoctan-4-one | 49 | (E)-1,3-diphenyl-1-butene | 0 (racemic) |
Assessment of Enantiomeric Excess and Diastereomeric Ratios
The accurate determination of the stereoisomeric composition of 1,3-diphenyl-1-butene derivatives is essential to evaluate the success of stereoselective syntheses. The two key parameters assessed are the enantiomeric excess (ee), which measures the purity of a sample with respect to its enantiomers, and the diastereomeric ratio (dr), which quantifies the relative amounts of diastereomers.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for determining the enantiomeric excess of chiral compounds. heraldopenaccess.us For the separation of enantiomers, a chiral stationary phase (CSP) is employed. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. While specific HPLC methods for 1,3-diphenyl-1-butene are not extensively documented in the literature surveyed, the general principles of chiral HPLC are applicable. uma.es
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the diastereomeric ratio of a mixture of stereoisomers. rsc.orgnih.govnih.govmanchester.ac.ukresearchgate.net Diastereomers have different physical properties and, consequently, their NMR spectra will show distinct signals for corresponding nuclei. By integrating the signals that are unique to each diastereomer, the relative ratio of the diastereomers in the mixture can be accurately determined. For 1,3-diphenyl-1-butene, the protons on and near the double bond, as well as the methine proton at C3, would likely exhibit different chemical shifts for the E and Z isomers, enabling their quantification. Advanced NMR techniques, such as band-selective pure shift NMR, can be employed to resolve overlapping signals in complex spectra, thereby improving the accuracy of diastereomeric ratio determination. rsc.org
The following table outlines the general applicability of these analytical techniques for the stereochemical analysis of 1,3-diphenyl-1-butene.
| Analytical Technique | Parameter Determined | Principle of Measurement |
|---|---|---|
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Excess (ee) | Differential interaction with a chiral stationary phase leading to separation of enantiomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Diastereomeric Ratio (dr) | Distinct chemical shifts for nuclei in different diastereomeric environments, allowing for quantification by signal integration. |
Theoretical and Computational Investigations of 1 Butene, 1,3 Diphenyl
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics that govern the reactivity of 1-Butene (B85601), 1,3-diphenyl-. These methods model the electron distribution within the molecule to predict its behavior in chemical reactions.
Detailed DFT calculations reveal the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of reactivity. For conjugated systems like 1-Butene, 1,3-diphenyl-, the HOMO is typically a π-orbital delocalized across the phenyl rings and the butene backbone, indicating regions susceptible to electrophilic attack. Conversely, the LUMO identifies regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for predicting the molecule's stability and the energy required for electronic excitation.
Reactivity descriptors derived from these calculations, such as chemical potential, global softness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. mdpi.com For instance, in reactions like cationic oligomerization, the calculated charge distribution can pinpoint the most likely site for protonation, which initiates the polymerization process. acs.org Theoretical studies on similar conjugated dienes show that the electronic structure, particularly the π-bonds, is critical in reactions like cycloadditions and polymerizations. researchgate.netmdpi.com
Table 1: Calculated Electronic Properties of Unsaturated Hydrocarbons
| Property | Description | Relevance to 1-Butene, 1,3-diphenyl- |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons; a higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; a lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical stability and the energy of the lowest electronic transition. A smaller gap implies higher reactivity. |
| Electron Density | The probability of finding an electron at a particular point. | Reveals the most electron-rich and electron-poor regions of the molecule, predicting sites of reaction. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for mapping the potential energy surface (PES) of a chemical reaction, allowing for the detailed investigation of reaction pathways, intermediates, and transition states. smu.edu For 1-Butene, 1,3-diphenyl-, this is particularly relevant in the context of its role in the cationic polymerization of styrene (B11656). acs.org
Studies have modeled the trifluoromethanesulfonic acid-initiated cationic oligomerization of trans-1,3-diphenyl-1-butene in dichloromethane (B109758). acs.org Computational methods can be used to explore the mechanism of this process, starting from the protonation of the butene double bond. This leads to the formation of a carbocation intermediate, the 1,3-diphenyl-1-butylium ion (D+), which can then react with another monomer unit. acs.org
The identification of transition states (TS)—the highest energy points along the reaction coordinate—is a key goal of these studies. scm.comarxiv.org By calculating the geometry and energy of the TS, chemists can determine the activation energy (energy barrier) of a reaction, which is directly related to the reaction rate. researchgate.netresearchgate.net For the oligomerization of 1-Butene, 1,3-diphenyl-, computational models can differentiate between various possible pathways, such as stepwise versus concerted mechanisms, and predict the most favorable route. researchgate.netnih.gov Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state correctly connects the reactants and products. arxiv.org
Table 2: Key Parameters in Computational Reaction Modeling
| Parameter | Definition | Significance for 1-Butene, 1,3-diphenyl- Reactions |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A lower calculated Ea implies a faster reaction rate. Crucial for understanding polymerization kinetics. acs.org |
| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the energy barrier. | Provides insight into the bond-breaking and bond-forming processes during the reaction. |
| Reaction Energy (ΔErxn) | The net energy difference between products and reactants. | Determines whether a reaction is exothermic (releases energy) or endothermic (requires energy). |
| Intermediate Species | A relatively stable molecule formed during a multi-step reaction. | Computational modeling can predict the structure and stability of intermediates like the 1,3-diphenyl-1-butylium cation. acs.org |
Analysis of Solvent Effects on Reaction Kinetics and Thermodynamics
The solvent in which a reaction occurs can dramatically influence its rate and outcome. chemrxiv.org Computational models can account for these effects using various solvation models, such as the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, transition states, and products. nih.gov
For the cationic oligomerization of 1-Butene, 1,3-diphenyl-, which involves charged intermediates (carbocations), the polarity of the solvent is critical. acs.org Polar solvents are expected to stabilize the charged transition states and intermediates more effectively than the neutral reactants, thereby lowering the activation energy and accelerating the reaction rate. mdpi.com Computational studies can quantify this effect by calculating reaction profiles in different virtual solvents (e.g., dichloromethane, acetonitrile, hexane) and comparing the resulting kinetic and thermodynamic parameters. researchgate.netresearchgate.net
Prediction of Spectroscopic Properties and Conformational Analysis
Computational chemistry is widely used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. nih.govresearchgate.net Methods like Gauge-Independent Atomic Orbital (GIAO) can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for different proposed structures. By comparing the calculated spectra to experimental data, the correct structure of a reaction product can be confirmed. Similarly, Time-Dependent DFT (TD-DFT) can predict UV-Visible electronic absorption spectra, correlating with the electronic transitions identified by frontier orbital analysis.
Conformational analysis is another area where computational methods are highly valuable. nih.govsoton.ac.uk 1-Butene, 1,3-diphenyl- has several rotatable single bonds (e.g., C-C bonds connecting the phenyl rings to the butene chain), leading to multiple possible spatial arrangements or conformers. researchgate.netmdpi.com Computational scans of the potential energy surface as a function of dihedral angles can identify the most stable (lowest energy) conformers and the energy barriers for rotation between them. This information is crucial because the reactivity and spectroscopic properties of a molecule can depend on its predominant conformation in solution.
Table 3: Computationally Predicted Properties of 1-Butene, 1,3-diphenyl-
| Property Type | Predicted Data | Method | Application |
|---|---|---|---|
| NMR Spectroscopy | ¹H and ¹³C chemical shifts, coupling constants. | GIAO, B3LYP | Structural elucidation and confirmation. nih.gov |
| UV-Vis Spectroscopy | Maximum absorption wavelength (λmax), oscillator strengths. | TD-DFT | Identification of electronic transitions. |
| Vibrational Spectroscopy | IR and Raman frequencies. | DFT Frequency Calculation | Characterization of functional groups and bonding. |
| Conformational Analysis | Relative energies of conformers, rotational barriers. | PES Scan, DFT Optimization | Understanding steric effects and molecular shape. nih.govmdpi.com |
Derivatization and Chemical Transformations of 1 Butene, 1,3 Diphenyl
Oxidation Reactions Leading to Novel Functional Groups (e.g., Sulfoxides, Sulfones)
While direct oxidation of 1-Butene (B85601), 1,3-diphenyl- is not the primary focus, the introduction of sulfur-containing moieties onto the scaffold, followed by oxidation, represents a powerful strategy for synthesizing derivatives with novel functional groups such as sulfoxides and sulfones. These functional groups are significant in medicinal chemistry and materials science.
The synthesis of allylic sulfones from 1,3-dienes is a well-established method. researchgate.netnumberanalytics.com For instance, a sulfur-containing analogue of 1-Butene, 1,3-diphenyl- could be prepared and subsequently oxidized. The general process involves the oxidation of a precursor sulfide. A variety of oxidizing agents can be employed for the selective conversion of sulfides to sulfoxides and, with further oxidation, to sulfones. masterorganicchemistry.comresearchgate.net Mild oxidants like iodine (I₂) are often used to convert thiols to disulfides, while stronger agents such as ozone (O₃) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are effective for the oxidation of sulfides to sulfoxides and sulfones. masterorganicchemistry.com
The reaction of singlet oxygen with allylic sulfides is a notable method that can exhibit remarkable diastereoselectivity in the oxidation process. lookchem.com Furthermore, sulfinyl sulfones can be synthesized and utilized as precursors to generate sulfonyl and sulfinyl radicals, which can then react with various substrates. nih.gov The oxidation of sulfur atoms within heterocyclic compounds containing nitrogen and sulfur can also lead to the formation of sulfoxides and sulfones. ijcce.ac.ir
The choice of oxidant and reaction conditions allows for controlled oxidation, yielding either the sulfoxide (B87167) or the sulfone as the major product. nih.gov
Table 1: General Oxidation Methods for Sulfur-Containing Compounds
| Precursor | Reagent(s) | Product(s) | Key Features |
|---|---|---|---|
| Thiol (R-SH) | Mild oxidant (e.g., I₂) | Disulfide (R-S-S-R) | Forms a disulfide bridge. masterorganicchemistry.com |
| Sulfide (R-S-R') | m-CPBA (1 equiv.) | Sulfoxide (R-SO-R') | Selective oxidation to sulfoxide. masterorganicchemistry.com |
| Sulfide (R-S-R') | m-CPBA (>2 equiv.), H₂O₂ | Sulfone (R-SO₂-R') | Further oxidation to sulfone. libretexts.org |
| Allylic Sulfide | Singlet Oxygen (¹O₂) | Allylic Sulfoxide | Can proceed with high diastereoselectivity. lookchem.com |
| Sodium p-toluenesulfinate | Acetyl chloride | Sulfinyl sulfone | Generates sulfinyl and sulfonyl radical precursors. nih.gov |
Post-Synthetic Modifications and Scaffold Diversification
Post-synthetic modification allows for the diversification of the 1-Butene, 1,3-diphenyl- scaffold, enabling the synthesis of a library of analogues with potentially enhanced biological activities or material properties. This approach involves the chemical alteration of the core structure after its initial synthesis.
One strategy for scaffold diversification is "scaffold hopping," where a central molecular core is replaced with a different one that maintains similar biological activity while potentially improving other properties like toxicity or intellectual property standing. researchgate.net For the 1-Butene, 1,3-diphenyl- scaffold, modifications could be introduced to the phenyl rings or the butene backbone. For example, the copolymerization of 1,3-butadiene (B125203) with phenyl-substituted 1,3-butadienes allows for the direct synthesis of polydienes with pendant phenyl functionalities, demonstrating how the core structure can be incorporated into larger polymeric systems. researchgate.net
Table 2: Examples of Scaffold Diversification Strategies
| Starting Scaffold Type | Modification Reaction | Resulting Scaffold/Product | Application Area |
|---|---|---|---|
| 1,3-Butadiene derivative | Copolymerization | Phenyl-functionalized polydienes | Materials Science researchgate.net |
| Diphenyl-containing core | Schiff base formation | Diphenylurea-derived Schiff bases | Medicinal Chemistry masterorganicchemistry.com |
| General drug lead | Scaffold Hopping | Analogue with improved properties | Drug Discovery researchgate.net |
Cyclization and Intramolecular Rearrangements of 1,3-Diphenyl-1-butene Systems
The conjugated diene system of 1-Butene, 1,3-diphenyl- is predisposed to various cyclization and rearrangement reactions, providing pathways to a range of cyclic and rearranged products.
Brønsted Acid-Catalyzed Cyclization: Diaryl- and alkyl aryl-1,3-dienes can undergo cyclization in the presence of a Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), to produce substituted indenes in good to excellent yields under mild conditions. organic-chemistry.org This reaction proceeds through the formation of a stable benzylic carbocation, followed by an intramolecular electrophilic attack on one of the phenyl rings and subsequent deprotonation. organic-chemistry.org
Diels-Alder Reaction: As a conjugated diene, 1-Butene, 1,3-diphenyl- can participate in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction, with various dienophiles. upenn.eduyoutube.comlibretexts.org This reaction is a powerful tool for the construction of six-membered rings and is highly stereospecific. libretexts.org The reactivity of the diene and dienophile can be tuned by the presence of electron-donating or electron-withdrawing groups. libretexts.org
Electrocyclization: 1,3-Dienes can undergo electrocyclic ring closure to form cyclobutene (B1205218) derivatives. masterorganicchemistry.com This reaction is a type of pericyclic reaction that can be initiated thermally or photochemically, with the stereochemical outcome being governed by the principles of orbital symmetry. masterorganicchemistry.comaklectures.com For instance, the thermal electrocyclization of a pentadienyl cation, which can be generated from a precursor like α,α'-dimethyldibenzylideneacetone under acidic conditions, can lead to the formation of a cyclopentenyl cation and subsequently a cyclopentenone. rsc.org
Sigmatropic Rearrangements: The 1,3-diphenyl-1-butene system can also be susceptible to sigmatropic rearrangements, which involve the migration of a σ-bond across a π-system. numberanalytics.comlibretexts.orgopenstax.org Common types include researchgate.netlibretexts.org-hydrogen shifts and organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements like the Cope and Claisen rearrangements. libretexts.orgopenstax.orgnih.gov These reactions are also pericyclic and are governed by orbital symmetry rules, leading to predictable stereochemical outcomes.
Table 3: Cyclization and Rearrangement Reactions of 1,3-Diene Systems
| Reaction Type | Reagents/Conditions | Product Type | Key Features |
|---|---|---|---|
| Brønsted Acid-Catalyzed Cyclization | TfOH | Indene derivatives | Proceeds via a benzylic carbocation. organic-chemistry.org |
| Diels-Alder Reaction | Dienophile, Heat | Substituted cyclohexenes | [4+2] cycloaddition, highly stereospecific. libretexts.orglibretexts.org |
| Electrocyclization | Heat or UV light | Cyclobutene derivatives | Pericyclic ring closure, stereospecific. masterorganicchemistry.com |
| Sigmatropic Rearrangement | Heat or catalyst | Rearranged acyclic or cyclic products | Concerted intramolecular rearrangement. numberanalytics.comlibretexts.orgnih.gov |
Advanced Spectroscopic Characterization Techniques in 1 Butene, 1,3 Diphenyl Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like 1-Butene (B85601), 1,3-diphenyl-. By analyzing the magnetic properties of atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C), NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
In the ¹H NMR spectrum of 1-Butene, 1,3-diphenyl-, the signals corresponding to the different protons are observed at distinct chemical shifts (δ), typically reported in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (e.g., singlet, doublet, triplet, multiplet) arise from spin-spin coupling between neighboring, non-equivalent protons and provide valuable information about the connectivity of the atoms.
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The chemical shift of each peak is indicative of the carbon's hybridization and its electronic environment. Due to the low natural abundance of the ¹³C isotope, spin-spin coupling between adjacent carbon atoms is not typically observed, resulting in a spectrum of singlet peaks under standard acquisition conditions.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for 1-Butene, 1,3-diphenyl-
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | 7.20-7.40 | Aromatic protons |
| ¹H | 6.20-6.50 | Vinylic protons |
| ¹H | 3.50-3.80 | Methine proton |
| ¹H | 1.40-1.60 | Methyl protons |
| ¹³C | 140-145 | Aromatic quaternary carbons |
| ¹³C | 125-135 | Aromatic and vinylic CH carbons |
| ¹³C | 40-45 | Methine carbon |
| ¹³C | 20-25 | Methyl carbon |
| Note: The exact chemical shifts can vary depending on the solvent and the specific isomer ((E) or (Z)). |
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of 1-Butene, 1,3-diphenyl-. Unlike low-resolution mass spectrometry which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). docbrown.info This accuracy allows for the determination of the exact molecular formula from the measured mass. spectrabase.com
For 1-Butene, 1,3-diphenyl-, the molecular formula is C₁₆H₁₆. The exact mass of the molecular ion [M]⁺• can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C) and hydrogen (¹H). HRMS analysis of a sample of 1-Butene, 1,3-diphenyl- should yield a molecular ion peak with an m/z value that corresponds very closely to this calculated exact mass, thereby confirming its elemental composition. spectrabase.com Fragmentation patterns observed in the mass spectrum can also provide further structural information. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for 1-Butene, 1,3-diphenyl-
| Parameter | Value |
| Molecular Formula | C₁₆H₁₆ |
| Calculated Exact Mass | 208.1252 g/mol |
| Observed m/z (Molecular Ion) | Consistent with the calculated exact mass |
| Source: SpectraBase spectrabase.com |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. uobasrah.edu.iq The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumber, cm⁻¹).
The IR spectrum of 1-Butene, 1,3-diphenyl- exhibits characteristic absorption bands that confirm the presence of its key functional groups. These include C-H stretching vibrations for the aromatic rings and the aliphatic part of the molecule, as well as the characteristic C=C stretching vibration of the alkene double bond. The region below approximately 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule as a whole. docbrown.info
Table 3: Characteristic Infrared Absorption Bands for 1-Butene, 1,3-diphenyl-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3000-3100 | C-H stretch | Aromatic and Vinylic |
| 2850-3000 | C-H stretch | Aliphatic (CH₃, CH) |
| 1600-1680 | C=C stretch | Alkene |
| 1450-1600 | C=C stretch | Aromatic Ring |
| 690-900 | C-H bend (out-of-plane) | Aromatic and Alkene |
| Note: The exact positions and intensities of the peaks can be influenced by the molecular environment and stereochemistry. |
UV-Visible Spectroscopy for Mechanistic and Kinetic Probes
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds with conjugated systems, such as 1-Butene, 1,3-diphenyl-. The presence of the phenyl groups in conjugation with the butene double bond gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.
This technique is frequently employed to monitor the progress of chemical reactions. sapub.org By observing the change in absorbance at a specific wavelength corresponding to either a reactant or a product, the rate of the reaction can be determined. thermofisher.com For instance, in reactions involving 1-Butene, 1,3-diphenyl-, UV-Vis spectroscopy can be used to follow its consumption or the formation of a conjugated product, thereby providing valuable kinetic data and insights into the reaction mechanism. nih.govkaust.edu.sa The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.
Table 4: Representative UV-Visible Spectroscopic Data for Phenyl-Substituted Alkenes
| Parameter | Typical Value Range |
| λₘₐₓ | 220-280 nm |
| Molar Absorptivity (ε) | 10,000 - 25,000 L mol⁻¹ cm⁻¹ |
| Note: The specific λₘₐₓ and ε values for 1-Butene, 1,3-diphenyl- depend on the solvent and the specific isomeric form. |
Academic and Industrial Research Applications of 1 Butene, 1,3 Diphenyl
Building Blocks in Fine Chemical Synthesis
Alkene dimerization and oligomerization are reactions of significant industrial importance for synthesizing α-olefins. researchgate.net 1-Butene (B85601), 1,3-diphenyl- is notably synthesized through the selective dimerization of styrene (B11656), a readily available industrial monomer. researchgate.net This synthesis pathway positions it as an accessible building block for more complex molecules. The reactivity of its olefinic double bond and allylic positions allows for further functionalization.
Research has shown that 1-Butene, 1,3-diphenyl- undergoes reactions with organometallic reagents, demonstrating its utility in forming new carbon-carbon bonds. For instance, its reaction with n-butyl-lithium shows solvent-dependent outcomes, leading to either proton abstraction or addition reactions, which can be harnessed for subsequent synthetic steps. rsc.org This reactivity underscores its potential as a precursor in multi-step syntheses of fine chemicals.
| Catalytic System | Reference |
|---|---|
| Palladium salts modified with monophosphines | researchgate.net |
| "Phosphine-free" systems in ionic liquids | researchgate.net |
| Ruthenium catalytic systems | researchgate.net |
| Iron catalytic systems | researchgate.net |
Precursors for Advanced Polymeric Materials
While phenyl-substituted 1,3-butadienes have been explored for creating polymers with specific thermal properties, the direct use of 1-Butene, 1,3-diphenyl- as a monomer in polymerization to form advanced materials is not extensively documented in current research. researchgate.netnih.gov Its structure, being an internal alkene rather than a terminal one or a conjugated diene, makes it less prone to typical chain-growth polymerization mechanisms that rely on more reactive C=C double bonds. rsc.org However, related structures like 1-phenyl-1,3-butadiene (B73350) are investigated for producing sustainable polymers from renewable resources, highlighting the polymer industry's interest in this class of phenyl-substituted C4 molecules. nih.gov
Studies in Polymer Chain Growth Regulation
The regulation of polymer chain growth is a critical aspect of polymer science, influencing the material's final properties. Mechanistic studies of 1-butene polymerization have provided insights into the impact of regioerrors (2,1 insertions) and subsequent isomerization on chain termination and the molecular weight of the resulting polymer. frontiersin.orgnih.gov These studies reveal a preference for chain termination over propagation when a regioirregular unit is inserted. nih.gov However, specific research detailing the role of 1-Butene, 1,3-diphenyl- as an additive or regulating agent in these polymerization processes is not prominent in the available scientific literature.
Role in the Synthesis of Specialty Organic Compounds
A significant application of 1-Butene, 1,3-diphenyl- is its use as a reactant in the synthesis of specialized heterocyclic compounds. Research into its reactions with n-butyl-lithium has shown that the reaction pathway is highly dependent on the solvent used. In hydrocarbon solutions, the reaction proceeds beyond simple addition to the double bond, resulting in a cyclisation reaction that forms substituted indanes. rsc.org Indanes are a class of specialty organic compounds that form the core structure of various pharmaceuticals and biologically active molecules. This transformation demonstrates the utility of 1-Butene, 1,3-diphenyl- in creating complex, high-value chemical structures.
| Solvent | Primary Reaction Pathway | Product Type | Reference |
|---|---|---|---|
| Tetrahydrofuran (THF) | Proton Abstraction | Allylic Anion | rsc.org |
| Diethyl Ether | Proton Abstraction & Addition | Mixture | rsc.org |
| Hydrocarbon Solutions | Addition followed by Cyclisation | Substituted Indanes | rsc.org |
Q & A
Basic: What are the standard synthetic routes for 1,3-diphenyl-1-butene, and how can purity be optimized?
Methodological Answer:
The synthesis of aryl-substituted alkenes like 1,3-diphenyl-1-butene typically employs Wittig reactions or Heck couplings , where steric hindrance from phenyl groups necessitates careful selection of catalysts (e.g., palladium for coupling reactions) . For example, describes the preparation of 1,4-diphenyl-1,3-butadiene via a Wittig reaction, highlighting the importance of anhydrous conditions and slow addition of reagents to minimize byproducts.
Purification Challenges:
- Crystallization : Use mixed solvents (e.g., ethanol/dichloromethane) to improve crystal yield .
- Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients can separate nonpolar byproducts. Purity should be verified via HPLC (≥95% purity threshold) .
Basic: Which spectroscopic techniques are critical for characterizing 1,3-diphenyl-1-butene?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify vinyl proton environments (δ 5.5–7.0 ppm) and phenyl group splitting patterns .
- ¹³C NMR : Confirm alkene carbons (δ 120–140 ppm) and distinguish between cis/trans isomers if applicable .
- IR Spectroscopy : Detect C=C stretching (~1600–1680 cm⁻¹) and absence of carbonyl groups (to rule out oxidation byproducts) .
- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Advanced: How can computational modeling resolve contradictions in reported thermodynamic properties of 1,3-diphenyl-1-butene?
Methodological Answer:
Discrepancies in properties like heat of formation or bond dissociation energy often arise from experimental conditions (e.g., solvent effects) or impurities. To address this:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model geometry and compare with crystallographic data (if available) .
- Solvent Correction : Apply implicit solvent models (e.g., PCM) to reconcile computational and experimental values .
- Statistical Analysis : Use tools like Grubbs’ test to identify outliers in published datasets .
Advanced: What mechanistic insights explain the regioselectivity of electrophilic additions to 1,3-diphenyl-1-butene?
Methodological Answer:
Regioselectivity in such reactions (e.g., hydrohalogenation) is governed by:
- Steric Effects : Bulky phenyl groups favor addition to the less hindered alkene position .
- Electronic Effects : Electron-donating phenyl groups stabilize carbocation intermediates at specific positions.
Experimental Validation : - Kinetic Isotope Effects (KIE) : Probe transition states using deuterated analogs .
- Trapping Experiments : Identify intermediates via low-temperature NMR .
Advanced: How can 1,3-diphenyl-1-butene serve as a monomer in polymer chemistry?
Methodological Answer:
The compound’s conjugated diene structure (if applicable) enables:
- Coordination Polymerization : Use Ziegler-Natta catalysts to create stereoregular polymers .
- Crosslinking : Incorporate into epoxy resins via radical-initiated copolymerization with styrene .
Characterization of Polymers : - GPC : Measure molecular weight distribution.
- DSC : Analyze glass transition temperatures (Tg) to assess rigidity imparted by phenyl groups .
Basic: What safety protocols are essential when handling 1,3-diphenyl-1-butene?
Methodological Answer:
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact (S24/25) .
- Ventilation : Use fume hoods to prevent inhalation of dust (S22) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How do substituents on the phenyl rings influence the photophysical properties of 1,3-diphenyl-1-butene derivatives?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Enhance conjugation, shifting UV-Vis absorption to longer wavelengths (e.g., nitro groups at para positions) .
- Electron-Donating Groups (EDGs) : Increase fluorescence quantum yield by reducing non-radiative decay .
Experimental Design : - Synthesize derivatives with varying substituents (e.g., -OH, -Cl).
- Compare Stokes shifts and quantum yields using fluorimetry .
Basic: What are the key steps in validating the reproducibility of synthetic procedures for 1,3-diphenyl-1-butene?
Methodological Answer:
- Reagent Purity : Source reagents from certified suppliers (e.g., Thermo Scientific, per ).
- Protocol Replication : Independently replicate reactions ≥3 times, documenting yields and spectral data .
- Cross-Lab Validation : Collaborate with external labs to test methodology robustness .
Advanced: Can 1,3-diphenyl-1-butene act as a ligand in transition-metal catalysis?
Methodological Answer:
While not directly evidenced, analogous aryl-alkenes are used in:
- Palladium Catalysis : As π-ligands in cross-coupling reactions. Test catalytic activity in Suzuki-Miyaura couplings .
- Steric Tuning : Modify phenyl substitution to optimize metal-ligand bond strength (e.g., X-ray crystallography of metal complexes) .
Advanced: How to address conflicting data on the compound’s environmental persistence in ecological risk assessments?
Methodological Answer:
- Biodegradation Studies : Use OECD 301B guidelines to measure half-life in aqueous systems .
- QSAR Modeling : Predict toxicity endpoints (e.g., LC50) via comparative molecular field analysis (CoMFA) .
- Sensitivity Analysis : Identify key variables (e.g., pH, temperature) causing data variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
